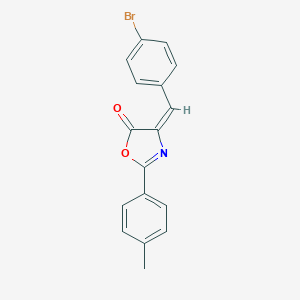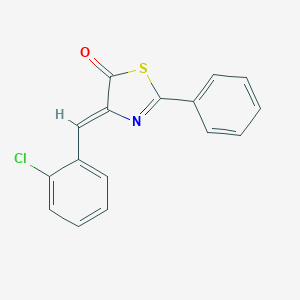
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-, also known as TFPAA, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. TFPAA is a potent inhibitor of protein-protein interactions, which makes it a potential candidate for drug development.
Mecanismo De Acción
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- inhibits protein-protein interactions by binding to the hydrophobic pocket on the surface of the target protein. This binding prevents the interaction between the target protein and its binding partner, which can lead to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its high potency and specificity for protein-protein interactions. This makes it a valuable tool for studying the role of protein-protein interactions in various biological processes. However, one limitation of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several future directions for research on Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-. One area of interest is the development of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)--based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- as a tool for studying protein-protein interactions in various biological processes. Additionally, further studies are needed to better understand the biochemical and physiological effects of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- and to optimize its use in experimental setups.
Métodos De Síntesis
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- can be synthesized through a multi-step process starting from 2,6-pyridinedicarboxylic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N'-bis(3-trifluoromethylphenyl)ethylenediamine in the presence of a base such as triethylamine to yield Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-.
Aplicaciones Científicas De Investigación
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been extensively studied for its potential use in drug discovery. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-xL-Bak, and HDM2-p21, which are involved in cancer development and progression. Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- |
|---|---|
Fórmula molecular |
C21H13F6N3O2 |
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
2-N,6-N-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)12-4-1-6-14(10-12)28-18(31)16-8-3-9-17(30-16)19(32)29-15-7-2-5-13(11-15)21(25,26)27/h1-11H,(H,28,31)(H,29,32) |
Clave InChI |
DSTHFYSYRJNNLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)



![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)



![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)